molecular formula C19H12F2N2O2S B14125708 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14125708
M. Wt: 370.4 g/mol
InChI Key: MNUUYGUACJBMMZ-UHFFFAOYSA-N
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Description

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine atoms in the benzyl and phenyl groups can significantly influence the compound’s chemical properties and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of Fluorobenzyl and Fluorophenyl Groups: These groups can be introduced via nucleophilic substitution reactions using fluorinated benzyl and phenyl halides.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to modify the thienopyrimidine core.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving thienopyrimidines.

    Medicine: Potential therapeutic applications due to its biological activity, such as anti-inflammatory or anticancer properties.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione would depend on its specific biological target. Generally, thienopyrimidines can interact with various molecular targets, such as enzymes or receptors, to exert their effects. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the compound’s electronic properties and interactions with the target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(3-chlorobenzyl)-3-(2-chlorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione
  • 1-(3-methylbenzyl)-3-(2-methylphenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Uniqueness

1-(3-fluorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is unique due to the presence of fluorine atoms, which can significantly alter its chemical and biological properties compared to similar compounds. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets.

Properties

Molecular Formula

C19H12F2N2O2S

Molecular Weight

370.4 g/mol

IUPAC Name

3-(2-fluorophenyl)-1-[(3-fluorophenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12F2N2O2S/c20-13-5-3-4-12(10-13)11-22-16-8-9-26-17(16)18(24)23(19(22)25)15-7-2-1-6-14(15)21/h1-10H,11H2

InChI Key

MNUUYGUACJBMMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N(C2=O)CC4=CC(=CC=C4)F)F

Origin of Product

United States

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